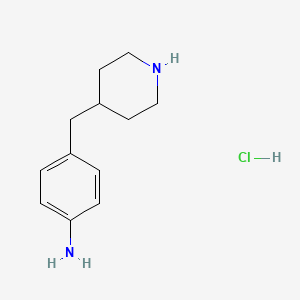

4-(Piperidin-4-ylmethyl)aniline hydrochloride

Description

Significance of Piperidine (B6355638) and Aniline (B41778) Pharmacophores in Medicinal Chemistry and Organic Synthesis

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in a multitude of FDA-approved drugs. nih.gov Its prevalence stems from its ability to introduce a basic nitrogen atom, which can be crucial for receptor binding and can improve the pharmacokinetic properties of a drug, such as solubility and bioavailability. The conformational flexibility of the piperidine ring allows it to adapt to the binding sites of various biological targets.

Similarly, the aniline scaffold is a fundamental building block in the synthesis of a wide range of pharmaceuticals and other organic materials. The amino group on the aromatic ring is a key functional handle for further chemical modifications and can participate in essential hydrogen bonding interactions with biological macromolecules.

The combination of these two pharmacophores in 4-(Piperidin-4-ylmethyl)aniline creates a molecule with distinct regions: a lipophilic benzyl (B1604629) group, a basic piperidine nitrogen, and an aromatic aniline ring with a nucleophilic amino group. This arrangement provides a versatile platform for the development of new chemical entities with potential therapeutic applications.

Overview of Research Directions for 4-(Piperidin-4-ylmethyl)aniline Hydrochloride and Related Structures

While specific research on this compound is not extensively documented in publicly available literature, the broader class of molecules containing the 4-(piperidin-4-ylmethyl)aniline core has been the subject of significant investigation. The research directions for this compound and its analogs are largely driven by the known biological activities of piperidine and aniline derivatives.

Anticancer and Kinase Inhibition: A primary area of exploration for compounds with similar structures is in the field of oncology. Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer. ed.ac.uk The aniline and piperidine moieties can serve as key interaction points within the ATP-binding site of various kinases. For instance, derivatives of N-(pyridin-4-ylmethyl)aniline have been investigated as potential inhibitors of KDR (VEGFR-2), a receptor tyrosine kinase involved in angiogenesis. nih.gov Research on pyrrolo[2,1-f] nih.goved.ac.ukacs.orgtriazine and 1-(methylpiperidin-4-yl)aniline-based hybrids has explored their utility as anticancer agents through the inhibition of Mer-tyrosine kinase (MERTK). nih.gov

| Related Scaffold | Target | Therapeutic Area |

| N-(pyridin-4-ylmethyl)aniline derivatives | KDR (VEGFR-2) | Oncology |

| Pyrrolo[2,1-f] nih.goved.ac.ukacs.orgtriazine and 1-(methylpiperidin-4-yl)aniline hybrids | MERTK | Oncology |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 deubiquitinase | Oncology |

| 4-anilinopiperidine analogues | μ and δ opioid receptors | Pain Management |

Neurological Disorders: The piperidine scaffold is a common feature in many centrally acting drugs. The ability of the basic nitrogen to be protonated at physiological pH can facilitate interactions with receptors in the central nervous system. For example, 4-anilinopiperidine analogues have been synthesized and studied for their effects on μ and δ opioid receptors, which are key targets for pain management. nih.gov Furthermore, derivatives of 4-aminopyridine, which shares structural similarities with the aniline portion of the target molecule, have been explored for their potential in treating neurological injuries and diseases. nih.gov

Antimicrobial Agents: The inherent structural features of piperidine derivatives have also led to their investigation as potential antimicrobial agents. The nitrogen heterocycle can be a key component in compounds designed to disrupt microbial cell walls or interfere with essential cellular processes.

The synthesis of derivatives of this compound often involves standard organic chemistry transformations. The aniline nitrogen can be acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. The piperidine nitrogen can also be functionalized, for instance, by N-benzylation, to explore the impact of this modification on biological activity. These synthetic strategies allow for the creation of libraries of related compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of potential drug candidates.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(piperidin-4-ylmethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFUZJAGYGAVSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Piperidin 4 Ylmethyl Aniline Hydrochloride

Strategic Approaches to the Core Structure Synthesis

The core structure of 4-(Piperidin-4-ylmethyl)aniline can be assembled through various synthetic routes. The key steps involve the formation of the piperidine (B6355638) ring, the construction of the C-N and C-C bonds linking the piperidine and aniline (B41778) groups, and the generation of the aniline functionality from a suitable precursor.

Reductive Amination Strategies for Piperidine Ring Formation

Reductive amination is a versatile and widely used method for the formation of C-N bonds and is particularly effective in the synthesis of piperidine derivatives. nih.govresearchgate.net This approach typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

A plausible route to a precursor of the target molecule is the reductive amination of a suitably protected 4-piperidone (B1582916) derivative with an aniline derivative. For instance, N-benzyl-4-piperidone can be reacted with aniline in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or through catalytic hydrogenation. asianpubs.org The benzyl (B1604629) group serves as a protecting group for the piperidine nitrogen and can be removed in a later step.

Table 1: Examples of Reducing Agents in Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Reference |

|---|---|---|

| Sodium Triacetoxyborohydride | Mild, acidic or neutral pH, various solvents (e.g., DCE, THF) | researchgate.net |

| Sodium Cyanoborohydride | Mild, slightly acidic pH | chim.it |

| Catalytic Hydrogenation (e.g., Pd/C) | H₂ gas, various pressures and solvents | researchgate.net |

| Sodium Borohydride (B1222165) | Protic solvents (e.g., MeOH, EtOH), often with an additive | redalyc.org |

DCE: 1,2-Dichloroethane, THF: Tetrahydrofuran, MeOH: Methanol, EtOH: Ethanol

Alkylation and Arylation Reactions for C-N and C-C Bond Construction

Alkylation and arylation reactions are fundamental in forming the critical carbon-nitrogen and carbon-carbon bonds that constitute the backbone of the target molecule. researchgate.netrsc.org

One strategic approach involves the alkylation of an aniline derivative with a suitable piperidine-containing electrophile. For example, a protected 4-(chloromethyl)piperidine (B1605206) could be reacted with aniline or a protected aniline derivative. The use of a base is typically required to facilitate this N-alkylation reaction.

Alternatively, a C-C bond-forming reaction can be employed. A common strategy in the synthesis of similar structures involves a Strecker condensation of N-benzyl-4-piperidone with aniline and a cyanide source to form an α-aminonitrile. researchgate.netgoogle.com Subsequent hydrolysis and reduction can then be used to form the desired methylaniline linkage.

Reduction of Aromatic Nitro Precursors to Aniline Moiety

The aniline functional group is often introduced into the molecule via the reduction of a corresponding aromatic nitro group. This is a robust and high-yielding transformation in organic synthesis. A common precursor would be a molecule containing a 4-nitrophenyl group attached to the piperidine moiety.

A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a prevalent method. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are effective under hydrogen atmosphere. google.com Other chemical reducing agents like tin(II) chloride, iron in acidic media, or sodium borohydride in the presence of a catalyst can also be utilized. patsnap.com The choice of reducing agent can be critical to ensure chemoselectivity, avoiding the reduction of other functional groups within the molecule.

Table 2: Common Methods for Nitro Group Reduction

| Reagent/Catalyst | Typical Conditions | Reference |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, room temperature to 50°C | google.com |

| Fe, HCl or NH₄Cl | Ethanol/water, reflux | google.com |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | google.com |

| Sodium Borohydride/Catalyst | Varies depending on the catalyst used | patsnap.com |

Formation of the Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt of 4-(Piperidin-4-ylmethyl)aniline. This is typically achieved by treating a solution of the free base with hydrochloric acid. mdma.ch The choice of solvent is important to facilitate the precipitation of the salt in a pure, crystalline form.

Commonly used solvents for this process include isopropanol, ethanol, or diethyl ether. The hydrochloric acid can be added as a solution in one of these solvents or as gaseous hydrogen chloride. The resulting hydrochloride salt generally exhibits improved stability and solubility in aqueous media compared to the free base.

Scalable Synthesis Considerations and Process Optimization

For the large-scale production of 4-(Piperidin-4-ylmethyl)aniline hydrochloride, several factors need to be considered to ensure an efficient, safe, and cost-effective process. asianpubs.org

Key Optimization Parameters:

Starting Materials: The selection of readily available and inexpensive starting materials is crucial. For instance, using commercially available N-benzyl-4-piperidone is a common starting point for similar structures. researchgate.netgoogle.com

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading can significantly improve yield and purity.

Purification Methods: Developing efficient purification methods, such as crystallization or chromatography, is essential to obtain the final product with high purity. For large-scale production, crystallization is often preferred over chromatography due to cost and scalability.

Safety: A thorough safety assessment of all reaction steps is necessary, particularly when using hazardous reagents like strong acids, bases, or flammable solvents.

Waste Management: Developing an environmentally friendly process with minimal waste generation is an important consideration in modern pharmaceutical manufacturing.

By carefully selecting the synthetic route and optimizing each step, the synthesis of this compound can be adapted for efficient and economical large-scale production.

Chemical Reactivity and Mechanistic Investigations of 4 Piperidin 4 Ylmethyl Aniline Hydrochloride

Reactions of the Primary Aromatic Amine (Aniline) Moiety

The aniline (B41778) portion of the molecule is a substituted benzene ring, and its reactivity is dominated by the presence of the amino (-NH₂) group. This group profoundly influences the outcomes of reactions involving the aromatic ring.

The amino group is a powerful activating group in electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgchemistrysteps.com It strongly donates electron density to the benzene ring through resonance, making the ring significantly more nucleophilic than benzene itself. This activation is directed primarily to the positions ortho and para to the amino group. byjus.com Since the para position is already occupied by the piperidin-4-ylmethyl substituent, electrophilic attack is predominantly directed to the two equivalent ortho positions (C2 and C6).

However, these reactions are often complicated by the basicity of the amino group. In the presence of strong acids, which are frequently used as catalysts for SEAr, the amino group is protonated to form an anilinium ion (-NH₃⁺). byjus.com The anilinium group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. Therefore, controlling the reaction conditions is critical to achieving the desired substitution pattern. To favor ortho substitution, reactions are often carried out under less acidic conditions, or the amino group is temporarily protected, for example, by acylation, to moderate its activating influence and prevent protonation.

Below is a summary of potential electrophilic aromatic substitution reactions on the aniline ring.

| Reaction Type | Reagent(s) | Expected Major Product(s) | Conditions & Remarks |

| Halogenation | Br₂ in H₂O | 2,6-Dibromo-4-(piperidin-4-ylmethyl)aniline | The -NH₂ group is so activating that the reaction proceeds rapidly without a Lewis acid catalyst, often leading to polysubstitution. byjus.com |

| Nitration | HNO₃, H₂SO₄ | Mixture of ortho- and meta-nitro products | Direct nitration is complex. The strongly acidic medium protonates the -NH₂ group, forming the meta-directing anilinium ion. Significant amounts of the meta-isomer are typically formed alongside oxidation byproducts. chemistrysteps.combyjus.com |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(piperidin-4-ylmethyl)benzenesulfonic acid | Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate, which upon heating, rearranges to form the sulfonic acid derivative, predominantly at the ortho position. byjus.com |

| Friedel-Crafts Alkylation/Acylation | R-X/AlCl₃ or RCOCl/AlCl₃ | Generally unsuccessful | The amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards substitution. Protection of the amino group as an amide is necessary for these reactions to proceed. masterorganicchemistry.com |

As a primary aromatic amine, the aniline moiety can undergo diazotization. This reaction involves treating an acidic solution of the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl, at low temperatures (0–5 °C). researchgate.netnih.gov The reaction converts the primary amino group into a diazonium salt.

The resulting diazonium ion is a weak electrophile and can react with electron-rich aromatic compounds, such as phenols or other anilines, in a process known as azo coupling. scribd.com This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling agent. The product is an azo compound, characterized by the -N=N- linkage, which often results in highly colored molecules used as dyes. chemistrysteps.comresearchgate.net

Reactions of the Piperidine (B6355638) Ring Nitrogen Atom

The nitrogen atom in the piperidine ring is a secondary amine, making it nucleophilic and basic. It readily participates in reactions typical of such amines.

The piperidine nitrogen can be readily functionalized through N-alkylation and N-acylation.

N-Alkylation: This involves the reaction of the piperidine nitrogen with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide byproduct. This is a nucleophilic substitution (SN2) reaction that attaches an alkyl group to the nitrogen, converting the secondary amine into a tertiary amine. google.comacs.org Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. sciencemadness.orgnih.gov

N-Acylation: The piperidine nitrogen reacts with acylating agents like acid chlorides or acid anhydrides to form an N-acyl derivative (an amide). mdpi.com This reaction is typically rapid and can be used to protect the piperidine nitrogen or to introduce various functional groups. The presence of a base is often required to scavenge the acidic byproduct. nih.gov N-acylation can influence the conformation of the piperidine ring. researchgate.net

The table below illustrates these functionalization reactions.

| Reaction Type | Reagent Example | Product Class |

| N-Alkylation | Methyl iodide (CH₃I) | N-Methyl tertiary amine |

| N-Alkylation | Benzyl bromide (BnBr) | N-Benzyl tertiary amine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl tertiary amine |

| N-Acylation | Acetyl chloride (CH₃COCl) | N-Acetyl amide |

| N-Acylation | Acetic anhydride ((CH₃CO)₂) | N-Acetyl amide |

The nitrogen atom of the piperidine ring can be oxidized. Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-CPBA) can lead to the formation of an N-hydroxypiperidine or, if the nitrogen is first converted to a tertiary amine via alkylation, a piperidine N-oxide. nih.govscholarpublishing.org

N-oxides are polar, often water-soluble compounds. In medicinal chemistry, the conversion of a tertiary amine to its N-oxide is a strategy sometimes used to create prodrugs. google.com These N-oxides can be inactive in vitro but may be reduced back to the parent tertiary amine in the body, potentially altering the pharmacokinetic profile of the molecule. google.com

Transformations Involving the Methylene Linker

The methylene (-CH₂-) group serves as a flexible, non-conjugated linker connecting the aromatic aniline ring to the aliphatic piperidine ring. As a saturated alkyl bridge, it is generally chemically robust and unreactive under most conditions that would modify the amine or aniline functionalities.

The C-H bonds of the methylene linker are not readily broken, and the carbon-carbon single bonds are stable. Significant transformations targeting this linker would require harsh conditions, such as high-temperature oxidation or radical reactions, which would likely degrade other parts of the molecule.

While not a site of common synthetic transformations, the linker's presence is crucial. It insulates the two ring systems electronically, meaning the chemical properties of the aniline moiety and the piperidine moiety are largely independent of each other, other than through basic inductive effects. Its flexibility allows the two rings to adopt various spatial orientations, which can be significant for biological activity. In analytical techniques like mass spectrometry, fragmentation may occur at the bonds adjacent to the methylene linker, specifically the benzylic C-C bond, providing information about the molecular structure.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

A comprehensive review of available scientific literature indicates a notable absence of specific studies focused on the elucidation of reaction mechanisms for 4-(Piperidin-4-ylmethyl)aniline hydrochloride through kinetic and spectroscopic investigations. While research exists on related aniline and piperidine derivatives, direct experimental data and detailed mechanistic interpretations for the title compound are not extensively documented in publicly accessible research.

General methodologies that would be applied for such an investigation, should the research be undertaken, would likely involve a combination of kinetic analysis and various spectroscopic techniques. Kinetic studies would aim to determine the rate law of a given reaction, providing insights into the molecularity of the rate-determining step. Spectroscopic methods such as UV-Vis, NMR, and IR spectroscopy would be employed to identify and characterize reactants, intermediates, and products, thereby helping to piece together the reaction pathway.

For instance, in studies of similar aniline compounds, researchers have utilized UV-Vis spectrophotometry to monitor the rate of reaction by observing changes in the absorbance of reactants or products over time. researchgate.net Such data allows for the determination of reaction orders and rate constants under various conditions (e.g., temperature, concentration, solvent polarity), which are crucial for proposing a plausible reaction mechanism.

Furthermore, spectroscopic analysis of related compounds, like 4,4'-methylenedianiline, has been used to characterize the products of reactions such as hydrochlorination. researchgate.net Techniques like FTIR and 1H NMR spectroscopy are invaluable for identifying the structural changes that occur during a chemical transformation. researchgate.net Computational studies, often used in conjunction with experimental data, can also provide theoretical insights into reaction pathways and transition states for analogous molecules. mdpi.comnih.gov

Advanced Spectroscopic and Structural Characterization of 4 Piperidin 4 Ylmethyl Aniline Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of a compound in solution. For 4-(Piperidin-4-ylmethyl)aniline hydrochloride, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are critical for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular framework.

The hydrochloride salt of 4-(Piperidin-4-ylmethyl)aniline will likely exist in a protonated state in common NMR solvents like DMSO-d₆ or D₂O. Protonation is expected to occur at the more basic piperidine (B6355638) nitrogen and potentially at the aniline (B41778) nitrogen, leading to downfield shifts of adjacent protons and carbons compared to the free base. The following tables provide predicted chemical shifts (δ) in parts per million (ppm).

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aniline H (ortho to CH₂) | ~7.0-7.2 | d | 2H |

| Aniline H (meta to CH₂) | ~6.8-7.0 | d | 2H |

| Benzyl (B1604629) CH₂ | ~2.5-2.7 | d | 2H |

| Piperidine H (axial, C2/C6) | ~2.9-3.1 | m | 2H |

| Piperidine H (equatorial, C2/C6) | ~2.5-2.7 | m | 2H |

| Piperidine H (axial, C3/C5) | ~1.6-1.8 | m | 2H |

| Piperidine H (equatorial, C3/C5) | ~1.2-1.4 | m | 2H |

| Piperidine H (C4) | ~1.7-1.9 | m | 1H |

| NH₂ (Aniline) | ~5.0-6.0 | br s | 2H |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aniline C (ipso-CH₂) | ~135-140 |

| Aniline C (ortho to CH₂) | ~128-130 |

| Aniline C (meta to CH₂) | ~115-118 |

| Aniline C (para to CH₂) | ~145-150 |

| Benzyl CH₂ | ~40-45 |

| Piperidine C2/C6 | ~45-50 |

| Piperidine C3/C5 | ~30-35 |

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the benzylic protons and the piperidine C4 proton, as well as throughout the piperidine ring spin system, confirming the connectivity of the aliphatic portion.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton to its corresponding carbon atom, for instance, linking the ¹H signal of the benzyl CH₂ to its ¹³C signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): As the molecule is conformationally flexible, NOESY could provide insights into the through-space proximity of protons, helping to determine the preferred conformation of the piperidine ring (likely a chair conformation) and the orientation of the piperidin-4-ylmethyl substituent relative to the aniline ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR and Raman Active Vibrational Modes

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Aniline NH₂) | 3300-3500 | Two bands expected for symmetric and asymmetric stretching. |

| N-H Stretch (Piperidinium NH₂⁺) | 2400-2800 | Broad absorption characteristic of amine salts. |

| C-H Stretch (Aromatic) | 3000-3100 | Sharp bands. |

| C-H Stretch (Aliphatic) | 2850-2950 | Strong absorptions from the piperidine and benzyl CH₂ groups. |

| C=C Stretch (Aromatic) | 1600-1620, 1500-1520 | Characteristic bands for the benzene ring. |

| N-H Bend (Aniline NH₂) | 1580-1650 | Bending vibration. |

| C-N Stretch (Aromatic) | 1250-1350 | Stretching vibration of the aniline C-N bond. |

The IR spectrum is expected to be dominated by the broad N-H stretching bands of the ammonium groups and the strong C-H stretching of the aliphatic portions. Raman spectroscopy would be complementary, with the aromatic C=C stretching vibrations likely showing strong signals.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For this compound, the expected exact mass for the protonated free base [C₁₂H₁₉N₂]⁺ would be analyzed.

The fragmentation of the molecular ion in the mass spectrometer would likely proceed through several key pathways:

Benzylic cleavage: The bond between the benzyl carbon and the piperidine ring is prone to cleavage, which would result in the formation of a stable tropylium-like ion or a piperidinemethyl radical.

Loss of the aniline group: Cleavage of the C-C bond between the methylene bridge and the aniline ring could occur.

Piperidine ring fragmentation: The piperidine ring can undergo characteristic fragmentation patterns, including the loss of ethylene or other small neutral molecules.

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry Determination

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. If suitable crystals could be grown, this technique would provide the most definitive three-dimensional structure of the molecule in the solid state. It would confirm the connectivity, bond lengths, bond angles, and the conformation of the piperidine ring (expected to be a chair conformation). Furthermore, it would reveal the details of the intermolecular interactions, such as hydrogen bonding involving the aniline and piperidinium (B107235) protons and the chloride counter-ion, which govern the crystal packing.

Computational Chemistry and Theoretical Studies of 4 Piperidin 4 Ylmethyl Aniline Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. For 4-(Piperidin-4-ylmethyl)aniline hydrochloride, methods like Density Functional Theory (DFT) can be employed to elucidate its electronic structure. These calculations reveal the distribution of electron density, identifying regions that are electron-rich or electron-deficient. This information is crucial for predicting the molecule's reactivity, with nucleophilic sites often corresponding to areas of high electron density and electrophilic sites to areas of low electron density.

The analysis of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the aromatic aniline (B41778) ring and the nitrogen atom of the piperidine (B6355638) ring are expected to be significant contributors to the HOMO, while the LUMO is likely distributed over the aromatic system.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the piperidine ring and the rotatable bond connecting it to the aniline group mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be mapped.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties from fundamental quantum mechanical principles. For this compound, theoretical calculations can simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Theoretical IR and Raman spectra are obtained by calculating the vibrational frequencies of the molecule. These calculated frequencies correspond to specific bond stretches, bends, and twists within the molecule, aiding in the interpretation of experimental spectra. Similarly, NMR chemical shifts (for ¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the pathways of chemical reactions involving this compound. By identifying the reactants, products, and any intermediates, and then calculating the geometries and energies of the transition states connecting them, a detailed reaction mechanism can be proposed.

This type of analysis is particularly useful in understanding its synthesis or its role in subsequent chemical transformations. For instance, modeling the N-acylation or N-alkylation of the aniline nitrogen would involve locating the transition state for the nucleophilic attack and determining the activation energy, which provides insight into the reaction rate.

Intermolecular Interaction Studies and Hydrogen Bonding Networks

The presence of amine groups and the hydrochloride salt form of this compound suggests its strong potential for forming intermolecular interactions, particularly hydrogen bonds. In the solid state, these interactions can lead to the formation of complex hydrogen-bonding networks, which dictate the crystal packing and influence physical properties like melting point and solubility.

Computational studies can model these interactions between multiple molecules, calculating the strength and geometry of the hydrogen bonds. The aniline and piperidine nitrogen atoms can act as hydrogen bond donors (in their protonated forms) and acceptors, while the chloride ion is a primary hydrogen bond acceptor. Understanding these networks is crucial for comprehending the compound's solid-state chemistry.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (in silico exploration)

Given that piperidine and aniline moieties are common in pharmacologically active compounds, this compound serves as a valuable scaffold in drug discovery. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. In silico docking studies could explore the binding of this compound or its derivatives to the active sites of various enzymes or receptors.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the binding pose identified through docking and the calculation of binding free energies. Such in silico explorations are instrumental in the rational design of new therapeutic agents. For example, derivatives of this compound have been investigated as potential inhibitors for enzymes like Factor XIa, where understanding the specific molecular interactions within the active site is key to improving potency and selectivity.

Synthesis and Characterization of Derivatives and Analogs of 4 Piperidin 4 Ylmethyl Aniline Hydrochloride

Systematic Derivatization at the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of a primary aromatic amine, is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Substitution Patterns on the Aromatic Ring

Modification of the benzene ring of the aniline moiety is a key strategy for creating analogs. Standard electrophilic aromatic substitution reactions can introduce a range of substituents, although the activating and ortho-, para-directing nature of the amino group must be considered. Synthetic strategies often involve multi-step sequences starting from substituted nitrobenzene precursors. For example, the synthesis of the related compound 4-(piperidine-3-yl)aniline can be achieved by starting with 3-(4-nitrophenyl)pyridine, which is then subjected to reduction of both the nitro group and the pyridine ring simultaneously. google.com This approach allows for the incorporation of various substituents onto the phenyl ring at the nitrobenzene stage, which are then carried through the synthesis to yield the final substituted aniline derivative.

Common substitution patterns explored in analogous structures include the introduction of electron-donating or electron-withdrawing groups to modulate the electronic properties of the aniline ring.

N-Substitution of the Aniline Nitrogen

The primary amino group of the aniline moiety is a prime target for functionalization through N-alkylation and N-acylation. These reactions convert the primary amine into secondary or tertiary amines and amides, respectively, significantly altering the molecule's chemical properties.

N-Alkylation: The direct N-alkylation of anilines can be achieved using various methods, including reactions with alcohols catalyzed by transition metal complexes. rsc.orgnih.gov For instance, cobalt catalysts supported on metal-organic frameworks have demonstrated efficacy in the N-alkylation of aniline derivatives with alcohols like benzyl (B1604629) alcohol, a process that is atom-economical as it produces water as the only byproduct. rsc.org Such methods can be applied to introduce a wide range of alkyl and arylmethyl groups to the aniline nitrogen. An example of a final N-alkylated and N-methylated analog is N,2,4-trimethyl-N-(piperidin-4-ylmethyl)aniline. nih.gov

N-Acylation: N-acylation is a straightforward method to introduce an amide functional group. This is typically achieved by reacting the aniline with an acyl chloride or a carboxylic acid using a coupling agent. researchgate.net An efficient synthesis of a related anilido-ester involved the N-acylation of methyl 4-(phenylamino)piperidine-4-carboxylate with propionyl chloride, yielding the desired N-propanoyl derivative in high yield (70–80%). researchgate.net This common transformation provides chemically stable amides and introduces a hydrogen bond acceptor, which can be critical for molecular interactions.

Modifications and Functionalization of the Piperidine (B6355638) Ring

The piperidine ring offers extensive opportunities for structural modification, including substitution on the carbon atoms and the ring nitrogen, as well as the creation of more complex fused or spirocyclic systems. researchgate.net

Substitution at Various Piperidine Ring Positions

Introducing substituents at the C-2, C-3, or C-4 positions of the piperidine ring is a common strategy for generating structural diversity. ajchem-a.comnih.gov These modifications are often accomplished by starting with a pre-functionalized piperidone (a cyclic ketone). researchgate.netdtic.mil

One established method is the Mannich condensation, which can be used to synthesize substituted 4-piperidones from components like an aromatic aldehyde, a ketone, and ammonium acetate. researchgate.netchemrevlett.com Another powerful technique is the Strecker synthesis, where a piperidone is condensed with an aniline and a cyanide source (e.g., KCN or TMSCN) to form an α-amino nitrile. researchgate.netresearchgate.net This intermediate can then be further manipulated to introduce functionality at the C-4 position. For example, hydrolysis of the nitrile group can yield a carboxylic acid or an amide. researchgate.net Furthermore, organometallic chemistry provides routes to stereoselectively prepare substituted piperidines. whiterose.ac.uk Reductive cyclization of 6-oxoamino acid derivatives, for instance, has been used to form 2,6-disubstituted piperidines. whiterose.ac.uk

| Starting Material | Reaction Type | Position of Substitution | Resulting Derivative Class |

| Substituted Piperidone | Mannich Condensation | C-2, C-3, C-5, C-6 | Polysubstituted Piperidines |

| Piperidone & Aniline | Strecker Synthesis | C-4 | 4-Amino-4-cyano-piperidines |

| 6-Oxoamino Acids | Reductive Cyclization | C-2, C-6 | 2,6-Disubstituted Piperidines |

| Amino Acids | Alkylation with Dihaloalkane | C-2 | 2-Carboxypiperidines researchgate.net |

Spirocyclic and Condensed Piperidine Derivatives

Creating spirocyclic and condensed (fused) ring systems involving the piperidine scaffold introduces significant three-dimensional complexity and conformational rigidity. whiterose.ac.uk Spiropiperidines, where one carbon of the piperidine ring is shared with another ring, are of particular interest in medicinal chemistry. nih.gov

The synthesis of these structures can be approached in two primary ways: forming the new ring onto a pre-existing piperidine or constructing the piperidine ring onto a pre-existing spirocyclic core. whiterose.ac.uk A common strategy for synthesizing 4-spiropiperidines begins with a 4-piperidone (B1582916). researchgate.net For example, a novel analog of the drug Alogliptin, which features a spirocycle on the piperidine ring, was synthesized starting from intermediates that first formed a cyclopropyl ring, which was then used as a foundation to construct the piperidine ring via a Dieckmann condensation. beilstein-journals.org Other methods include the Strecker reaction of 1-benzyl piperidin-4-one with aniline, followed by cyclocondensation to form a spirocyclic imidazolinone. nih.gov Various spiro[chroman-2,4'-piperidin]-4-one derivatives have also been synthesized and evaluated for biological activity. nih.gov

N-Substitution of the Piperidine Nitrogen

The secondary amine of the piperidine ring is readily functionalized, most commonly through N-alkylation or N-acylation, to yield tertiary amines or amides.

N-Alkylation: This is typically accomplished by reacting the piperidine with an alkyl halide (e.g., bromide or iodide) in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) in a solvent such as DMF. researchgate.netresearchgate.netgoogle.com The choice of base and reaction conditions can be optimized to favor mono-alkylation and prevent the formation of quaternary ammonium salts. researchgate.net Another method involves reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent.

N-Acylation: The piperidine nitrogen can be acylated by reaction with acyl chlorides, anhydrides, or by coupling with carboxylic acids using standard reagents like carbonyldiimidazole (CDI) or HBTU/HOBt. nih.gov For instance, in the synthesis of NLRP3 inhibitors, the piperidine nitrogen of 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one was coupled with various carboxylic acids to form the corresponding N-acyl derivatives. nih.gov This reaction is fundamental in attaching the piperidine core to other molecular fragments.

| Reaction Type | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl halide, K2CO3, DMF | Alkyl, Benzyl groups |

| N-Alkylation | Aldehyde/Ketone, Reducing Agent | Substituted Alkyl groups |

| N-Acylation | Acyl chloride, Base | Acyl group (Amide) |

| N-Acylation | Carboxylic acid, CDI/HBTU | Acyl group (Amide) |

Structural Variations of the Methylene Linker

One common strategy involves the replacement of the methylene group (-CH2-) with other divalent moieties such as an ether (-O-), ketone (-C(O)-), or amide (-C(O)NH- or -NHC(O)-) group. The introduction of these groups can significantly impact the molecule's conformational flexibility and hydrogen bonding potential. For instance, replacing the methylene linker with an amide bond can introduce hydrogen bond donor and acceptor capabilities, potentially leading to new or enhanced interactions with a biological target.

The synthesis of these analogs typically involves multi-step sequences. For example, an ether-linked analog can be prepared via a Williamson ether synthesis, where a suitably protected 4-(hydroxymethyl)piperidine is reacted with a 4-fluoroaniline derivative under basic conditions. Similarly, ketone-linked analogs can be synthesized through the oxidation of a corresponding secondary alcohol precursor. Amide-linked derivatives are accessible through standard peptide coupling reactions between a 4-(carboxymethyl)piperidine and aniline, or a 4-(aminomethyl)piperidine and a benzoic acid derivative.

The following table summarizes some of the explored structural variations of the methylene linker and the general synthetic approaches.

| Linker Modification | General Synthetic Approach | Potential Impact on Properties |

| Ether (-O-) | Williamson ether synthesis | Increased polarity, altered bond angle and rotational freedom |

| Ketone (-C(O)-) | Oxidation of a secondary alcohol | Introduction of a hydrogen bond acceptor, increased rigidity |

| Amide (-CONH-) | Amide coupling (e.g., using EDC, HOBt) | Introduction of hydrogen bond donor and acceptor, increased rigidity |

| Sulfonamide (-SO2NH-) | Reaction of a sulfonyl chloride with an amine | Introduction of a strong hydrogen bond donor and acceptor group |

Systematic studies on such linker modifications have provided valuable insights into the spatial and electronic requirements for biological activity. For instance, in some target-based assays, a rigidifying linker like an amide or ketone has been shown to enhance binding affinity by pre-organizing the molecule in a more favorable conformation for receptor interaction.

Scaffold Hopping and Bioisosteric Replacements

Bioisosteric Replacement of the Aniline Moiety: The aniline ring is a common pharmacophore but can be associated with metabolic liabilities. nih.gov Consequently, its replacement with various bioisosteres is a frequently explored optimization strategy. Heterocyclic rings are common replacements that can mimic the aromatic nature and hydrogen bonding capabilities of the aniline group while offering different metabolic profiles and physicochemical properties. For example, replacing the aniline with a pyridine, pyrimidine, or other nitrogen-containing heterocycles can modulate the basicity and polarity of the molecule. Saturated carbocyclic rings have also been investigated as aniline isosteres to mitigate potential metabolic issues. nih.gov

Scaffold Hopping of the Piperidine Ring: The piperidine ring provides a key basic nitrogen center and a defined three-dimensional structure. Scaffold hopping approaches may involve replacing the piperidine with other cyclic amines such as pyrrolidine, azepane, or morpholine. These changes alter the ring size and conformational flexibility, which can influence binding to the target protein. Acyclic analogs have also been synthesized to explore the necessity of the cyclic constraint for activity.

The table below provides examples of scaffold hopping and bioisosteric replacements for the 4-(piperidin-4-ylmethyl)aniline scaffold.

| Original Moiety | Bioisosteric/Scaffold Hop Replacement | Rationale |

| Aniline | Pyridine, Pyrimidine | Modulate basicity, improve metabolic stability |

| Aniline | Saturated carbocycles | Reduce potential for oxidative metabolism |

| Piperidine | Pyrrolidine, Azepane | Alter ring size and conformational flexibility |

| Piperidine | Morpholine | Introduce a polar ether linkage, reduce basicity |

These modifications are guided by computational modeling and a deep understanding of the target's binding site topology. The goal is to discover novel scaffolds that maintain the essential interactions for biological activity while offering advantages in terms of potency, selectivity, or pharmacokinetic properties.

Parallel Synthesis and Library Generation Methodologies

To efficiently explore the SAR of the 4-(piperidin-4-ylmethyl)aniline scaffold, parallel synthesis techniques are often employed to generate large libraries of analogs. beilstein-journals.org Both solid-phase and solution-phase methodologies have been utilized, each with its own advantages.

Solid-Phase Synthesis: Solid-phase synthesis (SPS) is particularly well-suited for the generation of large combinatorial libraries. In a typical SPS approach, a protected 4-aminomethylpiperidine or 4-carboxypiperidine derivative is attached to a solid support (resin). Subsequently, a diverse set of building blocks (e.g., substituted anilines, carboxylic acids, or sulfonyl chlorides) are reacted with the resin-bound intermediate in a parallel fashion. The use of excess reagents drives the reactions to completion, and purification is simplified to washing the resin. Finally, the desired products are cleaved from the solid support. This methodology allows for the rapid generation of hundreds or even thousands of compounds with systematic variations at different positions of the scaffold.

Solution-Phase Parallel Synthesis: Solution-phase parallel synthesis offers the advantage of easier reaction monitoring and scalability compared to SPS. In this approach, reactions are carried out in multi-well plates, and purification can be automated using techniques like liquid-liquid extraction or high-performance liquid chromatography (HPLC). For the synthesis of a 4-(piperidin-4-ylmethyl)aniline library, a common intermediate, such as N-Boc-4-(aminomethyl)piperidine, can be reacted with a library of substituted benzaldehydes via reductive amination in a parallel format. Subsequent deprotection and further functionalization can introduce additional points of diversity.

The following table outlines a general scheme for the parallel synthesis of a library of N-substituted 4-(piperidin-4-ylmethyl)aniline derivatives.

| Step | Reaction | Reagents and Conditions | Diversity Introduced |

| 1 | Reductive Amination | N-Boc-4-formylpiperidine, Library of primary amines (R1-NH2), NaBH(OAc)3 | R1 substituents on the piperidine nitrogen |

| 2 | Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | - |

| 3 | Acylation | Library of carboxylic acids (R2-COOH), EDC, HOBt | R2 substituents on the aniline nitrogen |

The generated libraries are then screened in high-throughput assays to identify compounds with desired biological activities, providing a wealth of SAR data that guides further optimization efforts.

Preclinical in Vitro Biological Activity and Target Engagement Studies

Enzyme Modulation and Inhibition Profiles

Derivatives of 4-(Piperidin-4-ylmethyl)aniline have been extensively studied for their ability to modulate the activity of several classes of enzymes, demonstrating a broad spectrum of inhibitory profiles.

The piperidine (B6355638) and related piperazine scaffolds are common in kinase inhibitors. While direct inhibitory data for 4-(Piperidin-4-ylmethyl)aniline hydrochloride on Checkpoint Kinase 1 (CHK1) and Cyclin-Dependent Kinase 2 (CDK2) is not extensively detailed in the reviewed literature, studies on structurally related compounds provide valuable insights. For instance, a novel series of CHK1 inhibitors was developed from a 2-aryl-N-(2-(piperazin-1-yl)phenyl)thiazole-4-carboxamide scaffold. A lead compound from this series, which features a piperazine ring instead of a piperidine ring, demonstrated significant inhibitory activity against CHK1 with a half-maximal inhibitory concentration (IC50) of 75 nM. nih.gov This compound also showed a modest selectivity of approximately 3-fold against the related kinase CDK2, highlighting the potential of such heterocyclic structures to target these enzymes. nih.gov The structural similarity suggests that piperidine-containing analogues could also exhibit activity against these important cancer-related targets.

Table 1: Kinase Inhibition Profile of a Structurally Related Piperazine Compound

| Compound Scaffold | Target Kinase | Activity (IC50) | Selectivity vs. CDK2 |

|---|---|---|---|

| 2-aryl-N-(2-(piperazin-1-yl)phenyl)thiazole-4-carboxamide | CHK1 | 75 nM | ~3-fold |

The piperidin-4-ylmethyl group has been identified as a critical moiety for enhancing the inhibitory potency and selectivity of compounds targeting Lysine-Specific Demethylase 1 (LSD1), a key enzyme in histone modification. nih.gov The introduction of this group into certain molecular scaffolds can lead to a dramatic increase in activity. For example, one study showed that a compound featuring the piperidin-4-ylmethyl group (compound 2) had an IC50 value of 62 nM against human recombinant LSD1, making it approximately 250-fold more potent than its analogue lacking this group (compound 1, IC50 = 15.7 µM). nih.gov

Furthermore, compounds incorporating a 3-(piperidin-4-ylmethoxy)pyridine structure have been developed as highly potent LSD1 inhibitors, with K_i values as low as 29 nM. nih.gov These inhibitors also demonstrated excellent selectivity over related flavin adenine dinucleotide (FAD)-dependent enzymes, monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). For several potent LSD1 inhibitors from this class, the K_i values against MAO-A were greater than 50 µM, while K_i values against MAO-B ranged from 9.7 to 18.7 µM, indicating high selectivity for LSD1. nih.gov The binding mode has been confirmed by co-crystallization studies of a related inhibitor containing a 4-piperidinylmethoxy group with LSD1, which revealed that the piperidine ring interacts with key residues such as Asp555 and Asn540 in the enzyme's catalytic center. nih.gov

Table 2: LSD1 Inhibition Data for Compounds Containing the Piperidin-4-ylmethyl Moiety

| Compound Feature | Target | Activity (IC50 / K_i) | Selectivity |

|---|---|---|---|

| With Piperidin-4-ylmethyl group (Compound 2) | LSD1 | 62 nM (IC50) | >1,500-fold vs. MAOs |

| Without Piperidin-4-ylmethyl group (Compound 1) | LSD1 | 15.7 µM (IC50) | - |

| 3-(piperidin-4-ylmethoxy)pyridine scaffold (Compound 17) | LSD1 | 29 nM (K_i) | >640-fold vs. MAO-B |

| 3-(piperidin-4-ylmethoxy)pyridine scaffold (Representative compounds) | MAO-A | >50 µM (K_i) | - |

| 3-(piperidin-4-ylmethoxy)pyridine scaffold (Representative compounds) | MAO-B | 9.7 - 18.7 µM (K_i) | - |

The 4-(Piperidin-4-ylmethyl)aniline scaffold is a key component in the development of dual inhibitors targeting both soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes involved in pain and inflammation pathways. nih.govacs.org Researchers have successfully designed potent dual inhibitors by optimizing a lead compound that initially showed weak sEH inhibition. acs.org A notable example involved combining a 4-trifluoromethoxy aniline (B41778) moiety with a 2-(3-(piperidin-4-ylmethyl)phenoxy)-5-(trifluoromethyl)pyridine leaving group. This resulted in a compound (compound 11) with exceptional potency against both human sEH and FAAH, exhibiting IC50 values of 5 nM and 8 nM, respectively. nih.govacs.org This demonstrates the utility of the piperidin-4-ylmethyl fragment in achieving potent dual-target enzyme inhibition.

Table 3: Hydrolase Inhibition Profile of a Piperidin-4-ylmethyl Derivative

| Compound Feature | Target Enzyme | Species | Activity (IC50) |

|---|---|---|---|

| Containing 2-(3-(piperidin-4-ylmethyl)phenoxy) group (Compound 11) | sEH | Human | 5 nM |

| FAAH | Human | 8 nM |

The piperidin-4-ylmethyl and related piperidin-4-ylmethoxy moieties have been incorporated into inhibitors of the NS2B-NS3 protease, an essential enzyme for the replication of flaviviruses such as Zika (ZIKV), dengue (DENV), and West Nile virus (WNV). nih.govnih.gov A screening of a compound library identified 5,6-Di(4-bromophenyl)-2-(piperidin-4-ylmethoxy)pyrazine as an inhibitor of the Zika virus protease (ZVpro) with an IC50 value of 21.7 µM. nih.gov Subsequent medicinal chemistry optimization led to the development of a novel series of 2,6-disubstituted indole-containing compounds that are potent ZVpro inhibitors. nih.gov Compounds from this series featuring an N-(piperidin-4-ylmethyl) group demonstrated IC50 values as low as 320 nM. These inhibitors were also found to inhibit the NS2B-NS3 proteases of dengue and West Nile viruses, indicating they could serve as broad-spectrum antiviral leads. nih.gov

Table 4: Flavivirus NS2B-NS3 Protease Inhibition by Piperidine Derivatives

| Compound Scaffold | Target Protease | Activity (IC50) |

|---|---|---|

| 5,6-Di(4-bromophenyl)-2-(piperidin-4-ylmethoxy)pyrazine | Zika Virus (ZVpro) | 21.7 µM |

| 2,6-disubstituted indole with N-(Piperidin-4-ylmethyl) group | Zika Virus (ZVpro) | As low as 320 nM |

| 3,5-bis(p-nitrobenzylidene)-4-piperidone derivative (4e) | Dengue Virus (DENV2) | 15.22 µM |

The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been identified as a promising core structure for the development of inhibitors targeting the NLRP3 inflammasome, a key component of the innate immune system implicated in numerous inflammatory diseases. nih.govresearchgate.net Compounds based on this scaffold have been synthesized and evaluated for their ability to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) in human macrophage-like THP-1 cells. nih.gov

In these in vitro assays, a parent compound (compound 1) demonstrated moderate inhibitory activity at a concentration of 10 µM, reducing pyroptosis by 24.9% and IL-1β release by 19.4%. nih.gov Structural modifications led to the discovery of more active analogues. For instance, compound 9, which features an opened piperidine ring to increase flexibility, showed enhanced activity, inhibiting pyroptosis by 39.2% and IL-1β release by 20.3% at the same concentration. nih.gov Further studies confirmed that selected compounds from this series could concentration-dependently inhibit IL-1β release in human macrophages and also reduce the ATPase activity of human recombinant NLRP3, confirming direct engagement with the target protein. nih.govresearchgate.net

Table 5: NLRP3 Inflammasome Pathway Modulation by Piperidin-4-yl Derivatives

| Compound | Assay | Cell Line | Activity (% Inhibition @ 10 µM) |

|---|---|---|---|

| Compound 1 | Pyroptosis Inhibition | THP-1 macrophages | 24.9 ± 6.3% |

| IL-1β Release Inhibition | THP-1 macrophages | 19.4 ± 0.4% | |

| Compound 9 | Pyroptosis Inhibition | THP-1 macrophages | 39.2 ± 6.6% |

| IL-1β Release Inhibition | THP-1 macrophages | 20.3 ± 1.3% |

Receptor Binding and Functional Assays

The 4-anilidopiperidine structure, of which 4-(Piperidin-4-ylmethyl)aniline is a related analogue, is a well-known pharmacophore for opioid receptor ligands. Studies on novel 4-anilidopiperidine analogues, where the phenethyl group of fentanyl was replaced with various aromatic moieties, have demonstrated selective binding affinities for the µ- and δ-opioid receptors. nih.gov

One such analogue, which coupled a Dmt (2',6'-dimethyl-L-tyrosine) residue to the piperidine ring, displayed high binding affinity for both the µ-opioid receptor (K_i = 47 nM) and the δ-opioid receptor (K_i = 50 nM). nih.gov Despite these high affinities, the compound exhibited very low agonist activity in functional assays using mouse vas deferens (MVD) and guinea pig ileum (GPI) preparations, suggesting it may act as an antagonist or a partial agonist. nih.gov These findings indicate that the core anilidopiperidine scaffold, related to 4-(Piperidin-4-ylmethyl)aniline, is a versatile platform for designing ligands with specific opioid receptor binding profiles.

Table 6: Opioid Receptor Binding Affinity of a 4-Anilidopiperidine Analogue

| Compound Analogue | Receptor | Binding Affinity (K_i) | Functional Activity |

|---|---|---|---|

| Dmt-coupled 4-anilidopiperidine (Compound 3) | µ-opioid | 47 nM | Very low agonist activity |

| δ-opioid | 50 nM | Very low agonist activity |

Ion Channel Modulation (e.g., Neuronal N-type Calcium Channels)

The 4-aminopiperidine template is a foundational structure for compounds designed to modulate the activity of neuronal N-type (Cav2.2) voltage-gated calcium channels. nih.govnih.gov These channels are critical in regulating neurotransmitter release, particularly in pain pathways, making them significant targets for analgesic drug development. nih.gov

In vitro studies on derivatives of the 4-aminopiperidine scaffold have demonstrated potent and selective inhibitory activity against N-type calcium channels. One such derivative, designated C101, produced a concentration-dependent inhibition of N-type Ca2+ channels that were expressed in Xenopus oocytes, showing a half-maximal inhibitory concentration (IC50) of 2.2 ± 0.6 μM. nih.gov Further investigation into its mechanism suggested that C101 preferentially blocks the inactivated state of the channel. nih.gov Another compound from this class, ZC88, also showed high selectivity and state-dependent inhibition of Cav2.2 channels, with an even lower IC50 of 0.45 ± 0.09 μM. nih.gov The selectivity of these compounds is noteworthy, as they showed no significant effects on other types of calcium channels (L-, P/Q-, R-type) or on voltage-gated potassium and sodium channels. nih.govnih.gov

| Compound Class | Specific Derivative | Target | Activity (IC50) | Reference |

|---|---|---|---|---|

| 4-Aminopiperidine Derivative | C101 | N-type Ca2+ Channel | 2.2 ± 0.6 μM | nih.gov |

| 4-Aminopiperidine Derivative | ZC88 | N-type Ca2+ Channel (Cav2.2) | 0.45 ± 0.09 μM | nih.gov |

Neurotransmitter Transporter Ligand Activity (e.g., Vesicular Acetylcholine Transporter)

Derivatives of piperidine featuring an aniline group have been identified as potent ligands for the vesicular acetylcholine transporter (VAChT). nih.govnih.gov VAChT is a crucial protein localized in the terminals of cholinergic neurons, where it loads acetylcholine into synaptic vesicles for subsequent release. nih.gov As a reliable biomarker for cholinergic function, it is a key target in neuroscience research. nih.gov

In vitro binding assays have shown that aniline derivatives of piperidine can display high affinity for VAChT. A study exploring a series of these compounds found that several derivatives exhibited high potency, with inhibitor constant (Ki) values in the low nanomolar range. nih.gov For instance, one of the most potent compounds identified, (-)-[(11)C]24b, demonstrated a Ki of 0.78 nM for VAChT and showed high selectivity over sigma (σ) receptors. nih.gov This high affinity and selectivity underscore the potential of the piperidinyl-aniline scaffold to specifically target the VAChT.

| Compound Class | Specific Derivative | Target | Binding Affinity (Ki) | Selectivity | Reference |

|---|---|---|---|---|---|

| Aniline Piperidine Derivative | (-)-[(11)C]24b | VAChT | 0.78 nM | >1200-fold over σ receptors | nih.gov |

| Aniline Piperidine Derivative | Racemate 19a | VAChT | 0.93 nM | >4400-fold over σ receptors | nih.gov |

Cellular Antiproliferative Effects on Cancer Cell Lines

The piperidine ring is a common feature in many compounds investigated for their anticancer properties. nih.govresearchgate.net Various derivatives incorporating this scaffold have demonstrated significant antiproliferative activity across a range of human tumor cell lines in vitro.

Studies on novel piperidine derivatives have shown potent activity against prostate (PC3), gastric (MGC803), and breast (MCF7) cancer cell lines. nih.gov One of the most active compounds, 17a, exhibited IC50 values of 0.81 μM, 1.09 μM, and 1.30 μM against PC3, MGC803, and MCF7 cells, respectively. nih.gov This activity was linked to the inhibition of tubulin polymerization at the colchicine binding site. nih.gov Other studies on different piperidine-containing scaffolds, such as embelin derivatives, have also shown potent cytotoxic activity against leukemia cell lines (HL60, K562, HEL) with IC50 values as low as 0.70 μM. nih.govulpgc.es

| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50 in μM) | Reference |

|---|---|---|---|---|

| Piperidine Derivative | 17a | PC3 (Prostate) | 0.81 | nih.gov |

| MGC803 (Gastric) | 1.09 | |||

| MCF7 (Breast) | 1.30 | |||

| Embelin-Pyrazolopyridine Hybrid | 4a | HL60 (Leukemia) | 0.70 ± 0.14 | nih.gov |

| K562 (Leukemia) | 1.25 ± 0.35 | |||

| SKBR3 (Breast) | 1.30 ± 0.28 |

Antimicrobial and Anti-Infective Activity against Pathogen Cultures (e.g., Mycobacterium tuberculosis)

The emergence of drug-resistant pathogens, particularly Mycobacterium tuberculosis (Mtb), necessitates the discovery of new antimicrobial agents. The piperidine scaffold has been explored in this context, with several derivatives showing promising anti-tubercular activity. nih.govplos.orgnih.gov

A notable target for these compounds is MmpL3, an essential mycolic acid transporter in Mtb. nih.govnih.govresearchgate.net A piperidinol-containing molecule, PIPD1, was found to exert bactericidal activity against Mtb, including multidrug-resistant strains, by directly inhibiting the flippase activity of MmpL3. nih.gov In contrast, a systematic exploration of the 4-aminopiperidine (PIP) series revealed more limited potential. nih.govnih.govresearchgate.net While one compound in the series showed activity with a minimum inhibitory concentration (MIC) of 10 μM against Mtb, further modifications did not improve potency, suggesting this particular series has limited utility for further development. nih.govnih.gov

| Compound Class | Specific Derivative | Pathogen | Target | Activity (MIC) | Reference |

|---|---|---|---|---|---|

| Piperidinol Derivative | PIPD1 | M. tuberculosis | MmpL3 | - (MBC99 of 0.25 µg/ml) | nih.gov |

| 4-Aminopiperidine Derivative | Compound 1 | M. tuberculosis | Not specified | 10 μM | nih.gov |

| 4-Aminopiperidine Series | Various Analogs | M. tuberculosis | Not specified | Generally >20 μM | nih.govnih.gov |

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Activity

Reactive oxygen species (ROS) are implicated in numerous disease pathologies, and compounds with the ability to scavenge these species are of significant therapeutic interest. nih.gov The piperidine nucleus is present in various synthetic compounds that have been evaluated for their antioxidant potential. academicjournals.orgresearchgate.netinnovareacademics.in

In vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, are commonly used to screen for antioxidant activity. academicjournals.org A study of several novel piperidine derivatives found that they all exhibited antioxidant potential, with one compound demonstrating a scavenging capacity of 78% at a concentration of 1000 µg/ml. academicjournals.org Another study focusing on highly functionalized piperidines assessed their ability to scavenge superoxide anions (•O2−). nih.gov Several of these compounds showed superior activity compared to the natural antioxidant resveratrol. The most active derivative, compound 10, was able to scavenge 42% of superoxide radicals at a concentration of 80 µM, suggesting that the piperidine scaffold can be effectively modified to enhance ROS scavenging capabilities. nih.gov

| Compound Class | Specific Derivative | Assay | Activity | Reference |

|---|---|---|---|---|

| Piperidine Derivative | Compound 8 | DPPH Scavenging | 78% scavenging at 1000 µg/ml | academicjournals.org |

| Functionalized Piperidine | Compound 10 | Superoxide (•O2−) Scavenging | 42% scavenging at 80 µM | nih.gov |

| Functionalized Piperidine | Compound 22 | Superoxide (•O2−) Scavenging | 36% scavenging at 80 µM | nih.gov |

Structure Activity Relationship Sar Studies and Rational Design

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives related to the 4-(piperidin-4-ylmethyl)aniline scaffold, QSAR models are instrumental in predicting the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

In developing QSAR models for piperidine-containing compounds, various molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

A typical QSAR study on piperidine (B6355638) derivatives might involve the following steps:

Data Set Collection: A series of analogues with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression, are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov For instance, a study on furan-pyrazole piperidine derivatives used a genetic algorithm (GA) combined with MLR to establish a relationship between 3D and 2D autocorrelation descriptors and the half-maximal inhibitory concentration (IC₅₀). nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.govresearchgate.net

QSAR models for related 4-phenylpiperidines have shown that the position and physicochemical characteristics of substituents on the aromatic ring are critical for activity. nih.gov These models provide a comprehensive understanding of how structural properties influence the biological response. nih.gov

Table 1: Example of Descriptors Used in QSAR Models for Piperidine Derivatives

| Descriptor Type | Examples | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment, Atomic Charges | Governs electrostatic interactions with the target protein. |

| Steric | Molar Volume, Surface Area | Determines the fit of the ligand within the binding pocket. |

| Hydrophobic | LogP, Hydrophobic Surface Area | Influences membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index, Kier & Hall Indices | Encodes information about molecular size, shape, and branching. |

Ligand-Based and Structure-Based Design Approaches

The rational design of novel inhibitors based on the 4-(piperidin-4-ylmethyl)aniline scaffold employs two primary strategies: ligand-based design and structure-based design.

Ligand-Based Design: This approach is utilized when the 3D structure of the biological target is unknown. It relies on the knowledge of other molecules (ligands) that bind to the target. By analyzing a set of active compounds, a pharmacophore model can be generated, which represents the essential 3D arrangement of chemical features required for biological activity. dergipark.org.tr This model then serves as a template for designing new molecules or searching databases for compounds with similar features. researchgate.net For piperidine derivatives, this method has been used to design new compounds by considering the structures of known active molecules. nih.gov

Structure-Based Design: When the 3D structure of the target protein is available (e.g., from X-ray crystallography or NMR spectroscopy), structure-based design becomes a powerful tool. nih.gov This method involves analyzing the binding site of the target and designing molecules that fit snugly and make favorable interactions with the protein's amino acid residues. h1.comdpi.com Molecular docking is a key computational technique used in this approach to predict the binding conformation and affinity of a ligand to its target. ijcce.ac.irnih.gov For example, in the design of inhibitors for the MDM2-p53 interaction, a piperidinone scaffold was identified and optimized by exploiting the sub-pockets of the MDM2 surface, leading to highly potent compounds. h1.co This iterative process of docking, synthesis, and experimental validation is a cornerstone of modern drug discovery. h1.co

Impact of Physicochemical Parameters on In Vitro Biological Activity

The in vitro biological activity of 4-(piperidin-4-ylmethyl)aniline derivatives is profoundly influenced by their physicochemical properties. Key parameters such as lipophilicity, basicity (pKa), and solubility play critical roles in determining a compound's ability to reach its target and exert its effect.

Lipophilicity: Often expressed as LogP (the logarithm of the partition coefficient between octanol and water) or LogD (LogP at a specific pH), lipophilicity is crucial for membrane permeability and binding to hydrophobic pockets in target proteins. researchgate.net For piperidine derivatives, modulating lipophilicity through the introduction or modification of substituents is a common strategy to optimize activity. researchgate.net However, an optimal range of lipophilicity is often sought, as excessively high values can lead to poor solubility and non-specific binding.

Basicity (pKa): The piperidine nitrogen is basic and will be protonated at physiological pH. The pKa of this nitrogen is a critical parameter as the resulting positive charge is often essential for forming key ionic interactions with acidic residues (e.g., aspartate or glutamate) in the binding site of the target protein. nih.gov The substitution pattern on the piperidine ring can modulate this basicity, thereby fine-tuning the strength of these crucial interactions. researchgate.net

Solubility: Adequate aqueous solubility is necessary for a compound to be tested in in vitro assays and for it to be bioavailable in vivo. The hydrochloride salt form of 4-(piperidin-4-ylmethyl)aniline is used to enhance its solubility. Structural modifications that increase lipophilicity can often decrease aqueous solubility, presenting a challenge that must be carefully managed during the optimization process.

Table 2: Influence of Physicochemical Parameters on Biological Activity

| Parameter | Definition | Impact on In Vitro Activity | Optimization Strategy |

|---|---|---|---|

| Lipophilicity (LogP/LogD) | The measure of a compound's solubility in a nonpolar solvent versus a polar solvent. | Affects cell membrane permeability and interaction with hydrophobic binding pockets. | Introduction of polar or nonpolar functional groups to achieve an optimal balance. |

| Basicity (pKa) | The negative logarithm of the acid dissociation constant; indicates the strength of a base. | Determines the protonation state at physiological pH, crucial for ionic interactions with the target. nih.gov | Addition of electron-withdrawing or -donating groups near the basic nitrogen. researchgate.net |

| Aqueous Solubility | The maximum amount of a substance that can dissolve in a given amount of water. | Essential for compound handling in assays and for bioavailability. | Introduction of polar groups, use of salt forms. |

Identification of Key Pharmacophoric Features for Biological Potency

Pharmacophore modeling identifies the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. fiveable.me For the 4-(piperidin-4-ylmethyl)aniline scaffold and its analogues, several key pharmacophoric features are consistently identified as crucial for biological potency.

A typical pharmacophore model for a piperidine-based ligand might include:

A Positive Ionizable Feature: Corresponding to the protonated piperidine nitrogen, which often forms a salt bridge with an acidic residue in the target's active site. nih.gov

Hydrophobic/Aromatic Regions: The aniline (B41778) ring and other lipophilic parts of the molecule frequently occupy hydrophobic pockets within the binding site, contributing significantly to binding affinity. nih.gov

Hydrogen Bond Donors/Acceptors: The aniline amine group (-NH₂) can act as a hydrogen bond donor, while other strategically placed functional groups (e.g., carbonyls, hydroxyls) can serve as acceptors, forming specific hydrogen bonds that enhance binding. nih.gov

Defined Spatial Relationships: The distances and angles between these pharmacophoric features are critical. The piperidin-4-ylmethyl linker provides a specific spatial orientation for the aniline and piperidine rings, which is a key determinant of how the molecule fits into the target's binding site.

By aligning a series of active compounds, common pharmacophoric features can be identified and used to guide the design of new molecules with potentially higher activity. researchgate.net

Mapping of Binding Interactions with Biological Targets (based on in vitro data and computational models)

Understanding the specific interactions between a ligand and its biological target at an atomic level is fundamental for rational drug design. This is achieved by integrating experimental in vitro data with computational modeling techniques like molecular docking and molecular dynamics (MD) simulations.

Molecular Docking: Docking studies predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 4-(piperidin-4-ylmethyl)aniline, docking simulations can reveal how the molecule fits into the active site. These models often highlight key interactions:

Ionic Interaction: The positively charged piperidine nitrogen forming a salt bridge with a negatively charged amino acid residue such as Aspartic Acid or Glutamic Acid. encyclopedia.pub

Hydrogen Bonding: The aniline NH₂ group or other functional groups forming hydrogen bonds with backbone or side-chain atoms of the protein.

π-π Stacking: The aniline ring interacting with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the binding pocket. encyclopedia.pub

Hydrophobic Interactions: Alkyl groups or other nonpolar parts of the ligand making van der Waals contacts with hydrophobic residues in the active site.

A study on 4-anilinoquinazolines, which share the aniline substructure, used docking to understand the binding mode with EGFR and VEGFR-2 kinase domains, revealing key interactions that explain their potency. ijcce.ac.ir Similarly, docking of a piperidine derivative into the COVID-19 protease revealed efficient interactions responsible for its activity. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the predicted binding pose and can reveal the importance of specific water molecules or conformational changes in the protein upon ligand binding.

By combining these computational approaches with experimental binding data, a detailed map of the crucial interactions driving the biological potency of the 4-(piperidin-4-ylmethyl)aniline scaffold can be constructed, providing a solid foundation for the design of improved therapeutic agents. h1.comdpi.com

Analytical Method Development for Research and Quality Control

Chromatographic Methods for Separation and Purity Analysis

Chromatographic techniques are fundamental in assessing the purity of "4-(Piperidin-4-ylmethyl)aniline hydrochloride" by separating it from any starting materials, byproducts, or degradation products.